

physicochemical properties of 1-(2-Hydroxyethyl)-2-methylimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methyl-1H-imidazol-1-yl)ethanol

Cat. No.: B155134

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Hydroxyethyl)-2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Hydroxyethyl)-2-methylimidazole. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document includes quantitative data, detailed experimental protocols for property determination, and logical workflow diagrams.

Core Physicochemical Data

1-(2-Hydroxyethyl)-2-methylimidazole, with the CAS number 1615-15-2, is a heterocyclic organic compound.^{[1][2][3][4][5]} It presents as a white to off-white solid.^[6] The following table summarizes its key physicochemical properties.

Property	Value	Source(s)
Molecular Formula	C6H10N2O	[1] [2] [3] [5] [6]
Molecular Weight	126.16 g/mol	[1] [2] [3] [5] [6]
Melting Point	63-65 °C	[1] [2] [3]
68-72 °C	[6]	
Boiling Point	298.5 °C at 760 mmHg	[1]
274-276 °C	[6]	
130-133 °C at 0.15-0.25 Torr	[2]	
Density	1.12 g/cm ³	[1] [2]
~1.13 g/cm ³	[6]	
Solubility	Soluble in water	[6]
Freely soluble (143 g/L at 25 °C)	[3]	
Soluble in common organic solvents like ethanol and acetone	[6]	
pKa (Predicted)	14.66 ± 0.10	[2]
Flash Point	134.3 °C	[1] [2]
~120 °C	[6]	
Appearance	White to off-white solid	[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range.[\[7\]](#)
[\[8\]](#)

Methodology: Capillary Method

This method involves introducing a small, finely powdered sample into a capillary tube and heating it in a controlled manner.[\[7\]](#)[\[9\]](#)[\[10\]](#)

- **Sample Preparation:** A small amount of the dry 1-(2-Hydroxyethyl)-2-methylimidazole is placed in a capillary tube, which is sealed at one end. The tube is tapped to compact the sample to a height of about 1-2 mm.[\[7\]](#)[\[9\]](#)[\[10\]](#)
- **Apparatus:** A melting point apparatus (such as a Mel-Temp or DigiMelt) or a Thiele tube filled with a high-boiling point oil (like mineral oil or silicone oil) is used.
- **Procedure:**
 - The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[7\]](#)
 - The assembly is placed in the heating bath of the melting point apparatus.
 - The sample is heated rapidly at first to determine an approximate melting range.[\[9\]](#)
 - The apparatus is allowed to cool, and a second, more careful determination is made with a fresh sample, heating at a slower rate of about 1-2 °C per minute as the approximate melting point is approached.[\[9\]](#)
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[\[10\]](#)

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[\[11\]](#)[\[12\]](#)

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid.[13]

- Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a Thiele tube filled with heating oil are required.[12][13]
- Procedure:
 - A few milliliters of the liquid sample are placed in the small test tube.[11]
 - The capillary tube is placed in the test tube with its open end down.[12]
 - The test tube is attached to the thermometer and immersed in the Thiele tube.[12][13]
 - The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[12][13]
 - Heating is continued until a steady stream of bubbles emerges from the capillary tube.[13]
 - The heat source is then removed, and the apparatus is allowed to cool.[13]
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]

Determination of Density

Density is the mass of a substance per unit volume.[14] For liquids, it is commonly measured using a pycnometer or by simply measuring the mass of a known volume.

Methodology: Volumetric Method

This is a straightforward method for determining the density of a liquid.[15][16][17]

- Apparatus: A graduated cylinder and an analytical balance are needed.[14][15][17]
- Procedure:
 - The mass of a clean, dry graduated cylinder is accurately measured.[14][15]

- A specific volume of the liquid (e.g., 20 mL) is added to the graduated cylinder, and the volume is recorded precisely.[14][15][16]
- The graduated cylinder containing the liquid is weighed again.[14][15]
- The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[16]
- The density is calculated by dividing the mass of the liquid by its volume.
- The temperature of the liquid should also be recorded, as density is temperature-dependent.[14][15]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

This is a common method for determining the equilibrium solubility of a compound.[18]

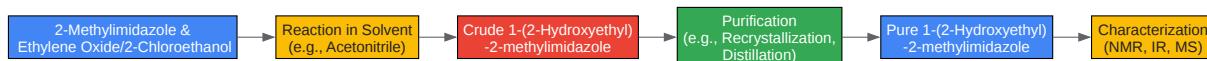
- Procedure:
 - An excess amount of the solid 1-(2-Hydroxyethyl)-2-methylimidazole is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
 - The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached. This may take several hours.
 - Once equilibrium is achieved, the mixture is allowed to stand to let the undissolved solid settle.
 - A sample of the supernatant (the saturated solution) is carefully withdrawn, often using a filtered syringe to avoid transferring any solid particles.
 - The concentration of the solute in the filtered sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent

and weighing the residue.[\[19\]](#)

Determination of pKa

The pKa is a measure of the acidity of a compound. For a weak base like an imidazole derivative, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

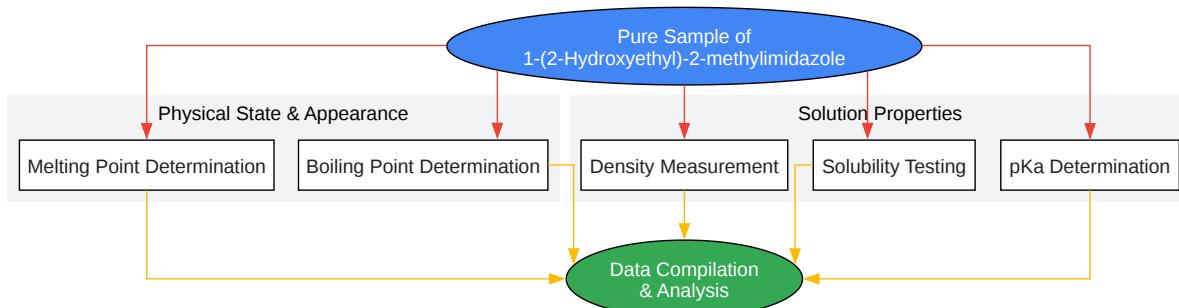

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[\[20\]](#)[\[21\]](#)

- Apparatus: A pH meter with an electrode, a burette, and a magnetic stirrer are required.[\[20\]](#)
- Procedure:
 - A known concentration of 1-(2-Hydroxyethyl)-2-methylimidazole is dissolved in water.
 - The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[\[20\]](#)
 - A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, known increments from the burette.[\[20\]](#)
 - After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[\[20\]](#)
 - The titration is continued past the equivalence point.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[\[21\]](#)

Visualizations

Logical Workflow for Synthesis

The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole can be represented by the following workflow, which outlines the key steps from reactants to the final purified product.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 1-(2-Hydroxyethyl)-2-methylimidazole.

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for determining the physicochemical properties of a given chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for determining physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. CAS # 1615-15-2, 2-Methyl-1H-imidazole-1-ethanol, 1-(beta-Hydroxyethyl)-2-methylimidazole, 2-(2-Methyl-1H-imidazol-1-yl)ethanol, 2-Methyl-1-(2-hydroxyethyl)imidazole - chemBlink [chemblink.com]
- 4. 1-(2-HYDROXYETHYL)-2-METHYLMIDAZOLE | 1615-15-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 1-(2-Hydroxyethyl)-2-Methylimidazole | Properties, Uses, Safety & Supplier in China [chemheterocycles.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 16. wjec.co.uk [wjec.co.uk]
- 17. scribd.com [scribd.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. solubility experimental methods.pptx [slideshare.net]
- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Development of Methods for the Determination of pKa Values - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 1-(2-Hydroxyethyl)-2-methylimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155134#physicochemical-properties-of-1-2-hydroxyethyl-2-methylimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com